Cas no 80636-30-2 (3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one)

3,3-Dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a quinoxaline core with a ketone functional group at the 2-position and two methyl substituents at the 3-position. This structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its rigid framework allows for selective functionalization, enabling the development of complex molecules with tailored properties. The compound’s synthetic versatility and well-defined stereochemistry contribute to its utility in medicinal chemistry, where it serves as a scaffold for bioactive compounds. High purity and consistent performance further enhance its suitability for research and industrial applications.
3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one structure
80636-30-2 structure
Product Name:3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
CAS No:80636-30-2
MF:C10H12N2O
MW:176.215082168579
MDL:MFCD00186947
CID:1004179
PubChem ID:595203
Update Time:2025-10-05

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one
    • 2(1H)-Quinoxalinone,3,4-dihydro-3,3-dimethyl-(9CI)
    • 3,3-dimethyl-1,4-dihydroquinoxalin-2-one
    • 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one
    • 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
    • RDKNTOVJVFYGPA-UHFFFAOYSA-N
    • 3,3-Dimethyl-3,4-dihydro-2(1H)-quinoxalinone
    • 2(1H)-Quinoxalinone, 3,4-dihydro-3,3-dimethyl-
    • 3,3-dimethyl-1,3,4-trihydroquinoxalin-2-one
    • Oprea1_402834
    • Oprea1_274771
    • KS
    • 3,4-Dihydro-3,3-dimethyl-2(1H)-quinoxalinone (ACI)
    • 1,2,3,4-Tetrahydro-3,3-dimethylquinoxalin-2-one
    • 1,2-Dihydro-2,2-dimethyl-3-hydroxyquinoxaline
    • 3,3-Dimethyl-3,4-dihydro-quinoxalin-2-ol
    • 3,3-Dimethyl-3,4-dihydroquinoxalin-2-ol
    • MDL: MFCD00186947
    • Inchi: 1S/C10H12N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3,(H,11,13)
    • InChI Key: RDKNTOVJVFYGPA-UHFFFAOYSA-N
    • SMILES: O=C1C(C)(C)NC2C(=CC=CC=2)N1

Computed Properties

  • Exact Mass: 176.09500
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 225
  • Topological Polar Surface Area: 41.1

Experimental Properties

  • Boiling Point: 349°C at 760 mmHg
  • PSA: 41.13000
  • LogP: 2.10520

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Security Information

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Pricemore >>

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3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  6 min, 190 °C
Reference
Synthetic studies of bioactive quinoxalinones: A facile approach to potent euglycemic and hypolipidemic agents
Kamila, Sukanta; et al, Heterocycles, 2006, 68(9), 1931-1939

Production Method 2

Reaction Conditions
Reference
Antagonist, Partial Agonist, and Full Agonist Imidazo[1,5-a]quinoxaline Amides and Carbamates Acting through the GABAA/Benzodiazepine Receptor
TenBrink, Ruth E.; et al, Journal of Medicinal Chemistry, 1994, 37(6), 758-68

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Chloroform ,  Water ;  0 °C; < 10 °C; 5 - 7 h, 10 °C
Reference
Some Aspects of the Azide-Alkyne 1,3-Dipolar Cycloaddition Reaction
Pokhodylo, N. T.; et al, Russian Journal of Organic Chemistry, 2019, 55(9), 1310-1321

Production Method 4

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Tris(dibenzylideneacetone)dipalladium Solvents: Acetonitrile ;  20 h, 4 atm, 70 °C
Reference
Palladium-catalyzed synthesis of quinoxaline derivatives
Wallace, Jeffery M.; et al, Tetrahedron, 2008, 64(41), 9675-9684

Production Method 5

Reaction Conditions
1.1 Solvents: Benzene ;  -20 °C; 14 d, -20 °C
2.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Tris(dibenzylideneacetone)dipalladium Solvents: Acetonitrile ;  20 h, 4 atm, 70 °C
Reference
Palladium-catalyzed synthesis of quinoxaline derivatives
Wallace, Jeffery M.; et al, Tetrahedron, 2008, 64(41), 9675-9684

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water ;  10 - 20 s, rt → 0 °C; 0 °C; 18 h, 0 °C → rt
Reference
Practical synthesis of 3,3-substituted dihydroquinoxalin-2-ones from aryl 1,2-diamines using the Bargellini reaction
Alanine, Thomas A.; et al, Tetrahedron Letters, 2016, 57(39), 4386-4388

Production Method 7

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous chloride Solvents: Dimethyl sulfoxide ;  24 h, 110 °C
Reference
Efficient synthesis of useful heterocycles via transition metal-catalyzed cascade processes
Tanimori, Shinji; et al, Research on Chemical Intermediates, 2014, 40(6), 2157-2164

Production Method 8

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Ethylenediamine ,  Cuprous chloride Solvents: Dimethyl sulfoxide ;  24 h, 110 °C
Reference
A general and practical access to chiral quinoxalinones with low copper-catalyst loading
Tanimori, Shinji; et al, Advanced Synthesis & Catalysis, 2010, 352, 2531-2537

Production Method 9

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis(dibenzylideneacetone)palladium Solvents: Acetonitrile
Reference
A Novel Palladium-Catalyzed Synthesis of 1,2-Dihydroquinoxalines and 3,4-Dihydroquinoxalinones
Soederberg, Bjoern C. G.; et al, Organic Letters, 2002, 4(8), 1339-1342

Production Method 10

Reaction Conditions
1.1 Solvents: Benzene
2.1 Reagents: Carbon monoxide Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis(dibenzylideneacetone)palladium Solvents: Acetonitrile
Reference
A Novel Palladium-Catalyzed Synthesis of 1,2-Dihydroquinoxalines and 3,4-Dihydroquinoxalinones
Soederberg, Bjoern C. G.; et al, Organic Letters, 2002, 4(8), 1339-1342

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Raw materials

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Preparation Products

3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:80636-30-2)3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Order Number:A864672
Stock Status:in Stock
Quantity:100.0g/50.0g/25.0g/10.0g/5.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:47
Price ($):1440.0/886.0/554.0/277.0/166.0
Email:sales@amadischem.com

Additional information on 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

3,3-Dimethyl-1,2,3,4-Tetrahydroquinoxalin-2-One

3,3-Dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 80636-30-2) is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroquinoxalines, which are known for their diverse biological activities and applications in drug discovery. The structure of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one consists of a quinoxaline skeleton with a methyl substitution at the 3-position and a ketone group at the 2-position. This unique structure contributes to its potential as a lead compound in medicinal chemistry.

Recent studies have highlighted the importance of tetrahydroquinoxalines in the development of novel therapeutic agents. For instance, research has shown that tetrahydroquinoxalines can exhibit anti-inflammatory and antioxidant properties due to their ability to scavenge free radicals and inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that CAS No. 80636-30-2 could be a promising candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders.

The synthesis of CAS No. 80636-30-2 involves a multi-step process that typically begins with the preparation of quinoxaline derivatives. One common approach is the use of amidation reactions followed by hydrogenation to achieve the tetrahydro structure. The methyl substitution at the 3-position is introduced through alkylation or methylation reactions. Optimization of these steps is crucial to ensure high yields and purity of the final product.

One of the most exciting developments in the study of tetrahydroquinoxalines is their application in cancer therapy. Preclinical studies have demonstrated that certain analogs of CAS No. 80636-30-2 can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway. Additionally, these compounds have shown potential as inhibitors of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and cancer progression.

The pharmacokinetic properties of CAS No. 80636-30-2 are also under investigation to assess its suitability as an orally available drug. Studies indicate that this compound exhibits moderate solubility in aqueous solutions and good permeability across biological membranes. However, further research is needed to optimize its bioavailability and minimize potential toxicity.

In conclusion, CAS No. 80636-30-2, or tetrahydroquinoxalinone, represents a valuable compound in contemporary drug discovery efforts. Its structural versatility and promising biological activities make it a focal point for researchers aiming to develop innovative therapeutic agents for various diseases.

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Amadis Chemical Company Limited
(CAS:80636-30-2)3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
A864672
Purity:99%/99%/99%/99%/99%
Quantity:100.0g/50.0g/25.0g/10.0g/5.0g
Price ($):1440.0/886.0/554.0/277.0/166.0
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